molecular formula C15H22ClN5O2 B2645037 N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride CAS No. 2445791-86-4

N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride

Cat. No.: B2645037
CAS No.: 2445791-86-4
M. Wt: 339.82
InChI Key: DOCPFUXGLBDBPO-UHFFFAOYSA-N
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Description

N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride is a complex organic compound that features a tetrazole ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution could introduce various functional groups at the tetrazole ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways . The benzodioxin moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-substituted tetrazoles share the tetrazole ring structure and exhibit similar reactivity.

    Benzodioxin Derivatives: Compounds containing the benzodioxin moiety, such as certain pharmaceuticals, can be compared in terms of their chemical and biological properties.

Uniqueness

N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride is unique due to the combination of the tetrazole and benzodioxin structures, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2.ClH/c1-15(2,3)20-18-13(17-19-20)10-16-9-11-5-4-6-12-14(11)22-8-7-21-12;/h4-6,16H,7-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPFUXGLBDBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNCC2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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